molecular formula C20H16O6 B3025712 Rubiginone D2

Rubiginone D2

Katalognummer: B3025712
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: DWIWLEGGRHIXAH-KDLNQGCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rubiginone D2 is a polyketide antibiotic derived from the bacterium Streptomyces sp. It exhibits significant antimicrobial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Additionally, this compound has demonstrated antitumor efficacy, inhibiting the proliferation of several cancer cell lines such as HM02, Kato III, HepG2, and MCF7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubiginone D2 is primarily isolated from the cultures of Streptomyces sp. The bacterium is cultivated in shaking flasks using a soybean meal/mannitol medium supplemented with Amberlite® XAD-2 for 72 hours at 28°C. The concentrated methanolic extract of the mycelium is then chromatographed on a silica gel column with a dichloromethane-methanol gradient elution .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces sp. under controlled conditions. The fermentation broth is processed to extract and purify the compound using chromatographic techniques. The photosensitivity of this compound necessitates careful handling and storage to prevent degradation .

Analyse Chemischer Reaktionen

Isolation and Structural Characteristics

Rubiginone D2 (C₂₀H₁₆O₆) is isolated via methanol extraction of Streptomyces mycelium followed by silica gel chromatography . Key structural features include:

  • A 1,2,3,4-tetrahydro-3-methyl-8-methoxy-benz[a]anthraquinone core.

  • Substituents: C-3 methyl, C-8 methoxy, and hydroxyl groups at C-1 and C-4 positions .

Table 1: Physico-chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₆O₆
UV λₘₐₓ (MeOH)263 nm (ε = 4.49), 376 nm (ε = 3.67)
[α]ᴅ²⁵+151° (c = 0.19, MeOH)
IR (KBr)3526, 3454, 1697, 1667 cm⁻¹

Photochemical Reactions

This compound undergoes photoenolization under UV/visible light, leading to a reversible color change (yellow → red) . This reaction proceeds via a Norrish Type II mechanism :

  • Light absorption induces β-hydrogen abstraction at C-1, forming a transient enol intermediate.

  • The enol tautomerizes and oxidizes back to the original quinone structure in the presence of atmospheric oxygen .

Key Observation : Photooxidation stability is influenced by solvent polarity, with faster degradation in CH₂Cl₂ compared to methanol .

Acetylation and Derivative Formation

The C-4 hydroxyl group is selectively acetylated to yield 4-O-acetyl-rubiginone D2 (C₂₂H₁₈O₇) :

  • Conditions : Treatment with acetic anhydride/DMAP in CH₂Cl₂.

  • Impact : Acetylation increases lipophilicity (Rf = 0.47 vs. 0.43 for this compound) and shifts the 4-H proton signal downfield by δ = 1.19 ppm in ¹H NMR .

Table 2: ¹³C NMR Data Comparison (Selected Signals)

Carbon PositionThis compound (δ, ppm)4-O-Acetyl Derivative (δ, ppm)
C-1185.5185.4
C-471.476.2
OAc Carbonyl169.9

Stereochemical Analysis

The S-configuration at C-2 was confirmed using Helmchen’s method :

  • Esterification of 4-O-acetyl-rubiginone D2 with (S)- and (R)-2-phenylbutyric acid.

  • ¹H NMR analysis revealed δ differences of 0.08 ppm (3-H) and 0.18 ppm (3-CH₃) between diastereomers, confirming stereochemical integrity .

Enzymatic Modifications

This compound derivatives serve as precursors in biosynthetic pathways mediated by microbial enzymes:

  • Baeyer-Villiger Oxidation : Rubiginone I (C₂₂H₂₀O₈) forms via epoxidation of 4-O-acetyl-rubiginone D2, followed by hydrolysis and cyclization .

  • Oxidative Cleavage : Rubiginone H (C₂₀H₁₆O₇) arises from C-12/C-12a bond cleavage, likely catalyzed by a Baeyer-Villigerase enzyme .

Figure 1 : Proposed biosynthetic pathway from this compound to Rubiginone H .

Fermentation-Dependent Reactivity

Yields of this compound and its derivatives vary significantly with fermentation conditions:

  • Soybean Meal/Mannitol Medium : 26 mg/L this compound.

  • Glycerol/Casein Peptone Medium : 69 mg/L 4-O-acetyl-rubiginone D2 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Rubiginone D2 has been extensively studied for its antimicrobial activities . Research indicates that it exhibits significant effectiveness against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that this compound could serve as a promising candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilis32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Pharmacological Applications

Beyond its antimicrobial properties, this compound has been investigated for various pharmacological applications. Its potential roles include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, making it a candidate for further cancer research.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Pharmacological Research : In vitro studies have shown that this compound can inhibit tumor cell proliferation, suggesting its utility in cancer treatment strategies. Further investigations are needed to explore its mechanisms and efficacy in vivo.

Table 2: Summary of Case Studies on this compound

Study FocusFindingsYear
Antimicrobial ActivityEffective against multidrug-resistant bacteria2023
Anticancer ActivityInduces apoptosis in cancer cell lines2024
Anti-inflammatory EffectsReduces inflammatory markers2024

Wirkmechanismus

Rubiginone D2 exerts its effects by inhibiting the growth of bacteria and cancer cells. The compound targets bacterial cell walls, disrupting their synthesis and leading to cell death. In cancer cells, this compound interferes with cellular proliferation pathways, inducing apoptosis and inhibiting tumor growth .

Vergleich Mit ähnlichen Verbindungen

Rubiginon D2 gehört zur Familie der Angucyclin-aromatischen Polyketide. Ähnliche Verbindungen umfassen:

  • Rubiginon H
  • Rubiginon I
  • 4-O-Acetyl-Rubiginon D2

Einzigartigkeit: Rubiginon D2 ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und seiner starken biologischen Aktivitäten. Im Gegensatz zu einigen anderen Angucyclin zeigt Rubiginon D2 eine hohe Lichtempfindlichkeit und erfordert eine sorgfältige Handhabung .

Biologische Aktivität

Rubiginone D2, a compound derived from Streptomyces species, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is classified as an anthraquinone, characterized by its complex molecular structure that contributes to its biological efficacy. Its chemical formula is C15H10O5C_{15}H_{10}O_5, and it features multiple functional groups that enhance its interaction with biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MIC) for these bacteria have been reported to be relatively low, indicating potent antimicrobial effects. For instance, studies have demonstrated MIC values ranging from 5 to 25 µg/mL depending on the bacterial strain tested .

Cytotoxic Activity

Research has highlighted this compound's cytotoxic effects on cancer cell lines. The compound has been evaluated against several types of cancer cells, including:

  • PC-3 (prostate cancer)
  • HT-29 (colon cancer)
  • MCF-7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines were found to be less than 10 µM, indicating strong cytotoxic potential. Notably, the most sensitive cells were PC-3 and HT-29, with IC50 values reported as low as 0.1 µM for some derivatives .

Cell LineIC50 (µM)
PC-3<1.0
HT-29<10
MCF-7<10

Herbicidal Activity

In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated significant herbicidal activity. A study indicated that at a concentration of 500 µg/mL, this compound achieved 100% mortality in Digitaria ciliaris plants within five days post-treatment . This herbicidal effect is attributed to its ability to disrupt cellular processes in target weeds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Like other anthraquinones, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound can lead to oxidative stress in cells, contributing to its cytotoxic effects.
  • Disruption of Cell Membrane Integrity : Its lipophilic nature allows it to penetrate cell membranes, affecting cellular homeostasis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of resistant strains of Staphylococcus aureus. The study utilized standard disk diffusion methods and confirmed that this compound could serve as a potential candidate for developing new antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on the cytotoxic properties of this compound against various cancer cell lines, researchers observed significant dose-dependent responses in PC-3 cells. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of Rubiginone derivatives .

Eigenschaften

IUPAC Name

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWLEGGRHIXAH-KDLNQGCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubiginone D2
Reactant of Route 2
Rubiginone D2
Reactant of Route 3
Rubiginone D2
Reactant of Route 4
Rubiginone D2
Reactant of Route 5
Rubiginone D2
Reactant of Route 6
Rubiginone D2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.